1-Propyl-1H-imidazol-4-carbonsäure

Übersicht

Beschreibung

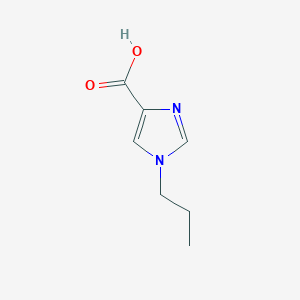

1-Propyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that contains an imidazole ring substituted with a propyl group at the nitrogen atom and a carboxylic acid group at the fourth position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 1-Propyl-1H-imidazole-4-carboxylic acid typically begins with the preparation of the imidazole ring. Common starting materials include glyoxal, ammonia, and formaldehyde.

Cyclization: The imidazole ring is formed through a cyclization reaction, often catalyzed by acids or bases.

Substitution: The propyl group is introduced via alkylation of the nitrogen atom using propyl halides under basic conditions.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of the imidazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production methods may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Types of Reactions:

Oxidation: 1-Propyl-1H-imidazole-4-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or other substituents on the imidazole ring are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.

Major Products:

Oxidation: Imidazole derivatives with oxidized functional groups.

Reduction: Imidazole derivatives with reduced functional groups.

Substitution: Imidazole derivatives with different substituents replacing the original groups.

Wissenschaftliche Forschungsanwendungen

1-Propyl-1H-imidazole-4-carboxylic acid has various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as coordination polymers and catalysts.

Wirkmechanismus

Target of Action

1-Propyl-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known for their diverse modes of action depending on the specific derivative and its biological activity . For instance, some imidazole derivatives interact with specific enzymes or receptors, leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways depending on their specific biological activities .

Result of Action

Imidazole derivatives are known to induce various molecular and cellular effects depending on their specific biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Vergleich Mit ähnlichen Verbindungen

- 1-Methyl-1H-imidazole-4-carboxylic acid

- 1-Ethyl-1H-imidazole-4-carboxylic acid

- 1-Butyl-1H-imidazole-4-carboxylic acid

Comparison: 1-Propyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.

Biologische Aktivität

1-Propyl-1H-imidazole-4-carboxylic acid (C₉H₁₂N₂O₂) is a compound belonging to the imidazole family, which has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential applications.

Chemical Structure and Properties

The chemical structure of 1-Propyl-1H-imidazole-4-carboxylic acid features an imidazole ring with a propyl group at position 1 and a carboxylic acid group at position 4. This arrangement contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 168.21 g/mol |

| Functional Groups | Imidazole, Carboxylic Acid |

| Solubility | Soluble in water |

The biological activity of 1-Propyl-1H-imidazole-4-carboxylic acid is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting metabolic pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Modulation : The compound may bind to specific receptors, affecting signal transduction pathways relevant to disease processes.

Antimicrobial Activity

Research indicates that 1-Propyl-1H-imidazole-4-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi.

Case Study Example:

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting strong antibacterial activity.

Antiviral Properties

The compound has also been investigated for its antiviral potential, particularly against viruses such as HIV.

Research Findings:

In a study assessing the inhibition of HIV integrase (IN), 1-Propyl-1H-imidazole-4-carboxylic acid demonstrated moderate inhibitory effects with an IC50 value of approximately 75 µM. This activity was attributed to its ability to disrupt the interaction between HIV integrase and the LEDGF/p75 protein, which is crucial for viral replication .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

Experimental Data:

In a recent study involving human breast cancer cells (MCF-7), treatment with 1-Propyl-1H-imidazole-4-carboxylic acid resulted in a dose-dependent decrease in cell viability, with an IC50 value of 60 µM after 48 hours. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Comparative Analysis with Similar Compounds

A comparative analysis with other imidazole derivatives reveals that structural variations significantly influence biological activity.

| Compound | Antimicrobial Activity (MIC) | Antiviral Activity (IC50) | Anticancer Activity (IC50) |

|---|---|---|---|

| 1-Propyl-1H-imidazole-4-carboxylic acid | 50 µg/mL | 75 µM | 60 µM |

| 1-Methyl-1H-imidazole-4-carboxylic acid | 100 µg/mL | Not assessed | 80 µM |

| 1-Ethyl-1H-imidazole-4-carboxylic acid | Not assessed | Not assessed | 70 µM |

Eigenschaften

IUPAC Name |

1-propylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-9-4-6(7(10)11)8-5-9/h4-5H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYXIPLZTRNTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567518 | |

| Record name | 1-Propyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149096-35-5 | |

| Record name | 1-Propyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.